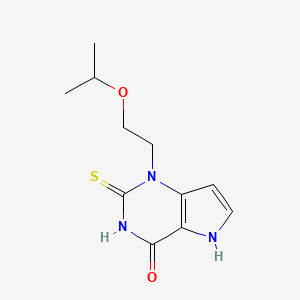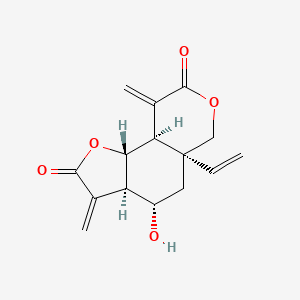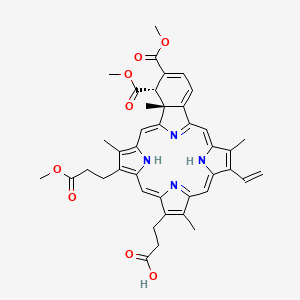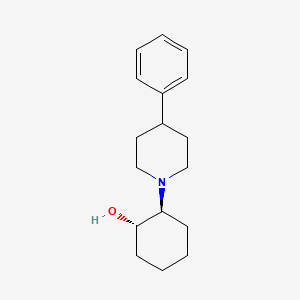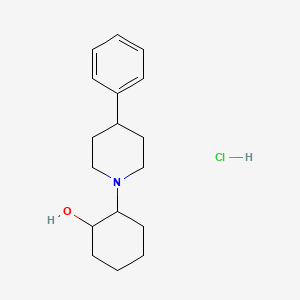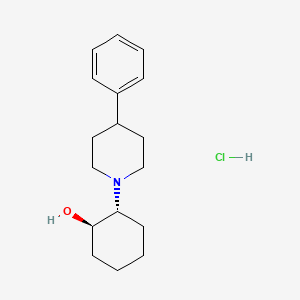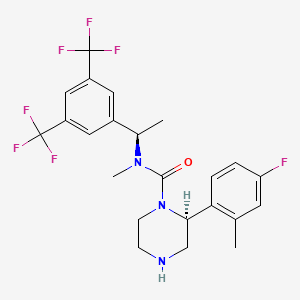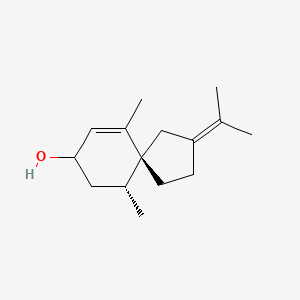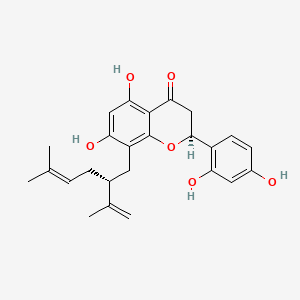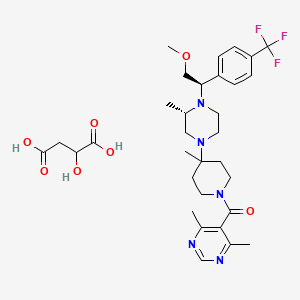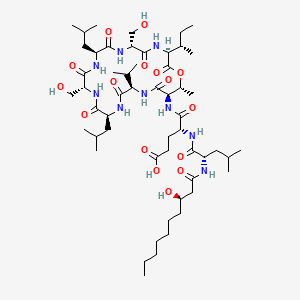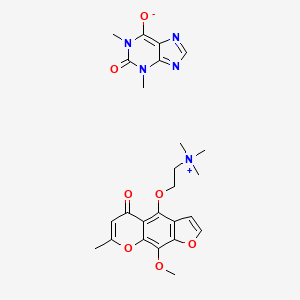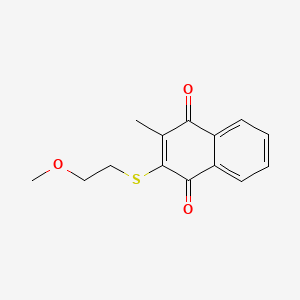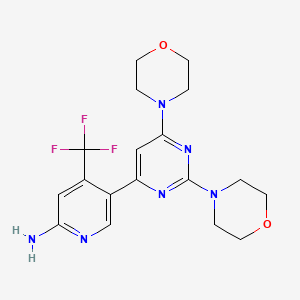
Buparlisib
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: In chemistry, Buparlisib is used as a tool compound to study the PI3K pathway and its role in cellular processes.
Mécanisme D'action
Target of Action
Buparlisib, also known as BKM120, is a highly efficient and selective inhibitor of the phosphoinositide 3-kinase (PI3K) family . It selectively inhibits four isomers of PI3K: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . These kinases play a crucial role in cell growth, survival, division, and motility .
Mode of Action
This compound works by competitively binding to the lipid kinase domain on adenosine 5’-triphosphate (ATP), which is a key component of the PI3K pathway . This competitive inhibition disrupts the normal functioning of the PI3K pathway, leading to changes in cellular processes such as proliferation, apoptosis, and angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT pathway . This pathway is frequently upregulated in a wide range of tumors and is therefore considered a valuable drug target in cancer therapy . By inhibiting the PI3K pathway, this compound can disrupt cell proliferation and promote apoptosis .
Pharmacokinetics
This compound exhibits excellent oral bioavailability . It has been found to have linear pharmacokinetics between the 1 mg/kg and 5 mg/kg dose levels in mice . Steady-state pharmacokinetic analysis showed dose-normalized maximum concentrations and area under the curve (AUC) values for this compound to be comparable with single-agent pharmacokinetic .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation, promotion of apoptosis, and blocking of angiogenesis . In clinical trials, this compound has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . No confirmed objective responses were observed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has been found to be a brain-penetrable pan-PI3K inhibitor, suggesting that it can cross the blood-brain barrier and exert its effects in the brain . This characteristic makes this compound a promising candidate for the treatment of primary and secondary brain tumors .
Analyse Biochimique
Biochemical Properties
Buparlisib selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis . This is predominantly achieved by antagonizing the PI3K/AKT pathway .
Cellular Effects
This compound has demonstrated clinical effects in patients with solid tumors and hematological malignancies . It plays a significant role in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit glioma cell proliferation in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the four isomers of PI3K . By competitively binding the lipid kinase domain on ATP, it antagonizes the PI3K/AKT pathway . This leads to the inhibition of proliferation, promotion of apoptosis, and blocking of angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . No confirmed objective responses were observed . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .
Dosage Effects in Animal Models
In animal models, this compound has shown a fast absorption rate, high bioavailability, and excellent pharmacokinetic characteristics . Following the oral administration of this compound at a dose of 60 mg/kg, the peak of pharmacokinetics was reached in tumor tissue and plasma within 1 hour .
Metabolic Pathways
This compound is involved in the PI3K pathway, which is essential for cell proliferation and survival . The PI3K pathway is activated via loss of PTEN and/or INPP4B, which is common in triple-negative breast cancer .
Transport and Distribution
This compound is orally bioavailable, making it easily transported and distributed within the body . It has been found to have excellent brain penetration unaffected by efflux transporters at the blood-brain barrier .
Subcellular Localization
Given its role as a PI3K inhibitor, it can be inferred that it would be localized where the PI3K pathway is active, which includes various subcellular locations such as the cytoplasm and the cell membrane .
Méthodes De Préparation
The synthesis of Buparlisib involves several steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the formation of the pyrimidine ring, which is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of the Morpholine Groups: The next step involves the introduction of morpholine groups at specific positions on the pyrimidine ring. This is usually done through nucleophilic substitution reactions.
Formation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction involving trifluoromethylating agents.
Final Assembly: The final step involves the coupling of the pyrimidine intermediate with a pyridine derivative to form this compound.
Industrial production methods for this compound are designed to be simple and easy to control, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Buparlisib undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine groups.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at positions where the morpholine groups are attached.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Comparaison Avec Des Composés Similaires
Buparlisib is unique among PI3K inhibitors due to its pan-class I inhibition, targeting all four PI3K class I subtypes. Similar compounds include:
Alpelisib: A selective PI3Kα inhibitor used in the treatment of breast cancer.
Copanlisib: A PI3K inhibitor with activity against PI3Kα and PI3Kδ, used in the treatment of lymphoma.
Idelalisib: A selective PI3Kδ inhibitor used in the treatment of chronic lymphocytic leukemia.
This compound’s broad-spectrum inhibition of PI3K makes it a versatile tool for studying the PI3K pathway and a promising candidate for cancer therapy .
Propriétés
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHUFRVAEUJCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241486 | |
| Record name | Buparlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944396-07-0 | |
| Record name | Buparlisib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buparlisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buparlisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buparlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPARLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


